Deamidated Eptifibatide

CAS No.:

Cat. No.: VC17971877

Molecular Formula: C35H48N10O10S2

Molecular Weight: 833.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C35H48N10O10S2 |

|---|---|

| Molecular Weight | 833.0 g/mol |

| IUPAC Name | (3S,6S,12S,20R,23S)-6-(carboxymethyl)-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosane-20-carboxylic acid |

| Standard InChI | InChI=1S/C35H48N10O10S2/c36-35(37)38-11-4-3-8-22-30(50)40-17-28(47)42-23(15-29(48)49)31(51)43-24(14-19-16-39-21-7-2-1-6-20(19)21)33(53)45-12-5-9-26(45)32(52)44-25(34(54)55)18-57-56-13-10-27(46)41-22/h1-2,6-7,16,22-26,39H,3-5,8-15,17-18H2,(H,40,50)(H,41,46)(H,42,47)(H,43,51)(H,44,52)(H,48,49)(H,54,55)(H4,36,37,38)/t22-,23-,24-,25-,26-/m0/s1 |

| Standard InChI Key | FKUGYENQIXKJRH-LROMGURASA-N |

| Isomeric SMILES | C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)O |

| Canonical SMILES | C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

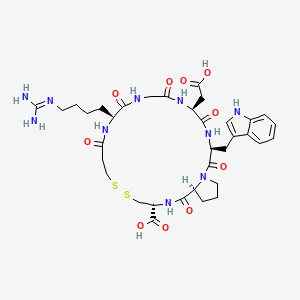

Deamidated eptifibatide (molecular formula: , molecular weight: 833.0 g/mol) is characterized by the removal of an amide group from the parent compound, eptifibatide. This post-translational modification alters its biochemical behavior while retaining core structural features. The compound’s cyclic heptapeptide backbone includes a disulfide bridge between cysteine and mercaptopropionic acid residues, critical for maintaining its conformation and receptor-binding affinity.

Table 1: Key Chemical Properties of Deamidated Eptifibatide

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 833.0 g/mol |

| IUPAC Name | (3S,6S,12S,20R,23S)-6-(carboxymethyl)-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosane-20-carboxylic acid |

| CAS Number | 881997-86-0 |

The stereochemical configuration of deamidated eptifibatide, including its (3S,6S,12S,20R,23S) stereocenters, ensures specificity for the glycoprotein IIb/IIIa receptor. Its isomeric SMILES string further clarifies spatial arrangement:

Synthesis and Industrial Production

Eptifibatide synthesis employs solid-phase peptide synthesis (SPPS), a method scalable for industrial production. Key steps include:

-

Resin Activation: Coupling cysteine to a resin support.

-

Sequential Amino Acid Addition: Proline, tryptophan, aspartic acid, glycine, homoarginine, and mercaptopropionic acid are added under controlled conditions.

-

Cyclization: Oxidation forms the disulfide bridge between cysteine and mercaptopropionic acid.

-

Purification: High-performance liquid chromatography (HPLC) isolates the target compound.

Deamidation occurs spontaneously in vivo via hydrolysis of asparagine or glutamine residues, a process accelerated by physiological pH and temperature.

Mechanism of Action and Pharmacodynamics

Target Interactions

In clinical settings, eptifibatide’s rapid onset (~15 minutes) and short half-life make it ideal for acute coronary syndrome management .

Clinical and Research Implications

While deamidated eptifibatide itself is inactive, its presence in urine serves as a biomarker for renal drug clearance. Patients with impaired kidney function may exhibit prolonged eptifibatide exposure due to reduced metabolite excretion.

Table 2: Clinical Pharmacokinetics in Renal Impairment

| Renal Function | Eptifibatide Clearance | Deamidated Metabolite Excretion |

|---|---|---|

| Normal | 55–65 mL/min | 30–40% of dose |

| Severe CKD | 15–20 mL/min | <10% of dose |

Recent studies highlight the utility of monitoring deamidated metabolites to tailor dosing in renally impaired populations, though further research is needed to establish definitive guidelines.

Analytical Methods and Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard for quantifying deamidated eptifibatide in biological matrices. Key parameters include:

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Range: 1–500 ng/mL (urine)

-

Retention Time: 4.2 minutes (deamidated) vs. 5.8 minutes (parent compound)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume